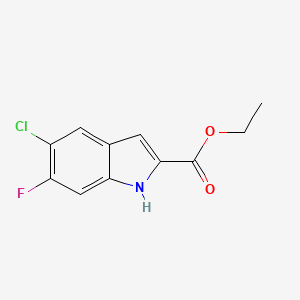
5-氯-6-氟-1H-吲哚-2-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
科学研究应用
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Biology: Researchers use this compound to probe biological pathways and study the effects of indole derivatives on cellular processes.
作用机制
Target of Action
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active pharmacophores . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological effects . These interactions often result in changes at the molecular and cellular levels .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
生化分析
Biochemical Properties
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate can bind to specific proteins, influencing their activity and stability. These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate has been observed to affect various types of cells and cellular processes. In cancer cells, this compound can induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . It also influences cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. These effects highlight the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit the activity of certain enzymes, such as topoisomerase, which is essential for DNA replication and transcription . By binding to the active site of these enzymes, Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate prevents their normal function, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, but it can degrade over time when exposed to light and heat . Long-term studies have demonstrated that Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate can cause sustained changes in cellular function, including prolonged activation of apoptotic pathways and inhibition of cell proliferation.
Dosage Effects in Animal Models
The effects of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate vary with different dosages in animal models. At low doses, this compound has shown therapeutic effects, such as reducing tumor growth and inflammation . At high doses, Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body. The interaction of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate with these enzymes can affect metabolic flux and alter the levels of other metabolites in the body.
Transport and Distribution
Within cells and tissues, Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate can localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-6-fluoroindole and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-chloro-6-fluoroindole is reacted with ethyl chloroformate in the presence of triethylamine at a temperature of around 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion.
Purification: The crude product is purified using column chromatography to obtain Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions and purification steps.
化学反应分析
Types of Reactions
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2-carboxylic acid derivatives or reduction to form indoline derivatives.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted indole derivatives.
Oxidation Products: Indole-2-carboxylic acid derivatives.
Reduction Products: Indoline derivatives.
Coupling Products: Biaryl or diaryl compounds.
相似化合物的比较
Similar Compounds
Ethyl 5-chloroindole-2-carboxylate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Methyl 5-chloro-6-fluoro-1H-indole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, potentially altering its solubility and pharmacokinetics.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have different substituents on the indole ring, leading to variations in their chemical and biological properties.
Uniqueness
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is unique due to its specific combination of chlorine and fluorine substituents, which confer distinct electronic and steric properties. These features make it a valuable compound for designing new molecules with tailored biological activities and material properties .
属性
IUPAC Name |
ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c1-2-16-11(15)10-4-6-3-7(12)8(13)5-9(6)14-10/h3-5,14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVBMPOMIIWULL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2N1)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
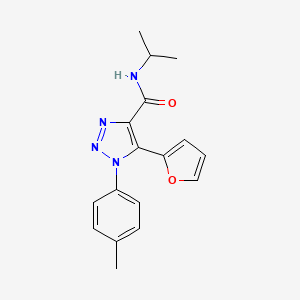
![N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(1-methoxypropan-2-yl)ethanediamide](/img/structure/B2497367.png)
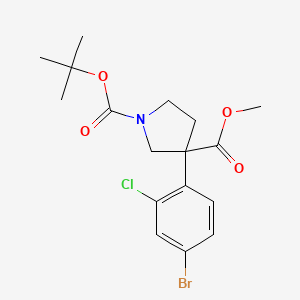
![2-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methoxybenzamide](/img/structure/B2497371.png)

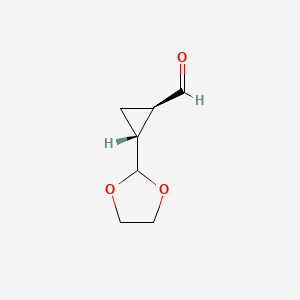
![N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2497375.png)
![N'-(2-cyanophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2497377.png)
![Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497378.png)
![3,3-dimethyl-1-[(octahydro-2H-1,4-benzoxazin-4-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2497380.png)
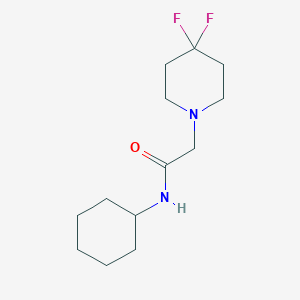
![3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,2-dimethylbenzamide](/img/structure/B2497382.png)
![3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B2497386.png)

